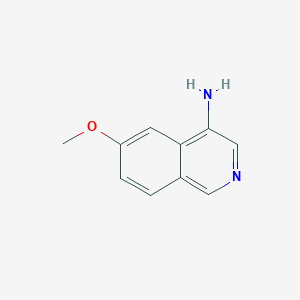

6-Methoxyisoquinolin-4-amine

Description

Significance of the Isoquinoline (B145761) Core in Organic and Medicinal Chemistry

The isoquinoline scaffold, a heterocyclic aromatic organic compound, is formed by the fusion of a benzene (B151609) ring with a pyridine (B92270) ring. fiveable.me This structural motif is of paramount importance in the realms of organic and medicinal chemistry. rsc.orgnih.gov Its planar and aromatic nature allows for π-stacking interactions, which are crucial in molecular recognition and binding processes. fiveable.me The presence of a nitrogen atom in the pyridine ring also provides a site for further chemical modifications, enabling the synthesis of a wide array of isoquinoline derivatives with diverse applications. fiveable.me

In medicinal chemistry, isoquinoline frameworks are considered "privileged structures" as they serve as fundamental templates in drug discovery. nih.govresearchgate.net Many natural and synthetic compounds incorporating the isoquinoline core exhibit a broad spectrum of pharmacological activities. fiveable.menih.gov These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govresearchgate.net The structural diversity of isoquinoline derivatives allows them to interact with various biological targets like enzymes and receptors, contributing to their therapeutic potential. fiveable.me Consequently, the synthesis of novel isoquinoline skeletons remains a significant and active area of research for synthetic organic and medicinal chemists. nih.gov

Overview of 6-Methoxyisoquinolin-4-amine within the Isoquinoline Chemical Landscape

Within the vast family of isoquinoline compounds, 6-Methoxyisoquinolin-4-amine is a specific derivative that has garnered attention for its potential applications in scientific research. Its structure is characterized by an isoquinoline core with a methoxy (B1213986) group (-OCH3) at the 6th position and an amino group (-NH2) at the 4th position.

This particular arrangement of functional groups on the isoquinoline scaffold makes 6-Methoxyisoquinolin-4-amine a valuable building block in the development of more complex molecules. For instance, it has been utilized in the synthesis of potential anticancer agents. chemshuttle.com The electron-donating nature of the methoxy group at position 6 is thought to play a role in its binding to biological targets. chemshuttle.com Furthermore, the inherent fluorescence of the isoquinoline scaffold, a characteristic shared by this derivative, makes it a candidate for the creation of fluorescent biosensors. chemshuttle.com The study of such substituted isoquinolines contributes to the broader understanding of structure-activity relationships within this important class of compounds.

Data Table of Compound Properties

| Property | Value |

| Molecular Formula | C10H10N2O |

| Molecular Weight | 174.203 g/mol |

| CAS Number | 1780189-97-0 |

Note: The data in this table is compiled from publicly available chemical databases. chemshuttle.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

6-methoxyisoquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-8-3-2-7-5-12-6-10(11)9(7)4-8/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRYHFKACBTPCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=NC=C2C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methoxyisoquinolin 4 Amine

Established Reaction Pathways for Isoquinoline (B145761) Core Formation

The construction of the fundamental isoquinoline ring system is a critical first step in the synthesis of 6-Methoxyisoquinolin-4-amine. Both classical and modern synthetic methods offer versatile routes to this bicyclic heterocycle.

Classical Cyclization Reactions (e.g., Pictet-Spengler Derivatives)

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines, which can then be aromatized to the corresponding isoquinolines. mdpi.comsigmaaldrich.comnih.govchemicalbook.comgoogle.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst, followed by cyclization. mdpi.comchemicalbook.com For the synthesis of a 6-methoxyisoquinoline (B27300) derivative, a 3-methoxyphenethylamine (B363911) would serve as a suitable starting material.

The general mechanism proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic substitution on the electron-rich aromatic ring to form the tetrahydroisoquinoline ring. chemicalbook.com The presence of an electron-donating group, such as a methoxy (B1213986) group on the phenyl ring, facilitates this cyclization under milder conditions. google.com Subsequent dehydrogenation of the resulting tetrahydroisoquinoline can yield the fully aromatic isoquinoline core.

| Reaction | Starting Materials | Key Features |

| Pictet-Spengler Reaction | β-arylethylamine, Aldehyde/Ketone | Acid-catalyzed, forms tetrahydroisoquinolines, favored by electron-donating groups on the aryl ring. |

Modern Annulation and Ring-Closing Approaches

Contemporary organic synthesis has introduced a variety of powerful methods for the construction of the isoquinoline nucleus, often employing transition metal catalysis. These modern annulation and ring-closing strategies offer high efficiency and functional group tolerance. beilstein-journals.orgatlantis-press.com

Palladium-catalyzed cross-coupling reactions, for example, have been effectively utilized in isoquinoline synthesis. chemrxiv.org These methods can involve the coupling of ortho-functionalized aryl precursors with alkynes, followed by a cyclization event. Ruthenium-catalyzed C-H activation and annulation of benzylamines with various coupling partners also provide a direct route to isoquinolines. beilstein-journals.org

Ring-closing metathesis (RCM) has also emerged as a valuable tool for the synthesis of heterocyclic systems, including isoquinoline derivatives. nih.gov This approach typically involves the cyclization of a diene precursor catalyzed by a ruthenium or molybdenum complex. nih.gov

| Method | Catalyst/Reagents | Description |

| Palladium-Catalyzed Annulation | Palladium catalyst | Coupling of ortho-functionalized arenes with alkynes followed by cyclization. chemrxiv.org |

| Ruthenium-Catalyzed C-H Annulation | Ruthenium catalyst | Direct C-H activation of benzylamines and annulation with coupling partners. beilstein-journals.org |

| Ring-Closing Metathesis (RCM) | Ruthenium or Molybdenum catalyst | Cyclization of a diene precursor to form the heterocyclic ring. nih.gov |

Strategies for Introducing the 6-Methoxy and 4-Amino Functionalities

The introduction of the 6-methoxy and 4-amino groups can be achieved through various strategies, either by incorporating them into the starting materials before ring formation or by functionalizing the pre-formed isoquinoline core.

Regioselective Amination Techniques

The introduction of an amino group at the C4 position of the isoquinoline ring is a key transformation. Modern synthetic methods offer routes for the direct amination of N-heteroarenes. One such approach is the nucleophilic substitution of hydrogen (SNH), which allows for the C4-selective amination of pyridines and could be conceptually extended to isoquinolines. nih.gov This process may involve the formation of a pyridinium (B92312) salt intermediate, which then reacts with an amine source. nih.gov

Direct C-H amination using hypervalent iodine reagents has also been reported for the C2 and C4 positions of fused azaarenes. nih.gov This method avoids the need for pre-functionalization of the heterocyclic core. nih.gov

A more classical approach involves the reduction of a nitro group at the C4 position. The synthesis of a 4-nitro-6-methoxyisoquinoline precursor, followed by reduction using standard reagents like tin(II) chloride or catalytic hydrogenation, would yield the desired 4-amino product.

| Amination Strategy | Reagents/Conditions | Key Features |

| Nucleophilic Substitution of Hydrogen (SNH) | Pyridinium salt formation, aqueous ammonia (B1221849) | C4-selective amination of pyridines, potentially applicable to isoquinolines. nih.gov |

| Direct C-H Amination | Hypervalent iodine reagents | Direct functionalization of the C-H bond at C4. nih.gov |

| Reduction of a Nitro Group | SnCl2 or Catalytic Hydrogenation | A reliable method involving the reduction of a precursor 4-nitroisoquinoline. |

Methoxy Group Introduction and Manipulation

The 6-methoxy group is typically introduced by using a starting material that already contains this functionality. For instance, in a Pictet-Spengler approach, 2-(3-methoxyphenyl)ethylamine would be the precursor of choice. Similarly, for modern annulation methods, an appropriately substituted o-tolualdehyde or benzamide (B126) can be used.

In some synthetic routes, a hydroxy group at the 6-position can be methylated to introduce the methoxy group. This can be achieved using common methylating agents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Precursor-Based Synthesis and Functional Group Interconversions

A versatile strategy for the synthesis of 6-Methoxyisoquinolin-4-amine involves the use of a precursor that can be readily converted to the final product. A key intermediate in this approach is often a 4-chloro-6-methoxyisoquinoline (B15331950) derivative. nih.gov

The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline has been reported, starting from 4-methoxyaniline. nih.gov Although this is a quinoline (B57606) derivative, the principles can be adapted to isoquinoline synthesis. Once the 4-chloro-6-methoxyisoquinoline is obtained, the chloro group can be displaced by an amino group through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves heating the chloro-derivative with ammonia or a protected amine source.

Another precursor-based approach involves the reductive heterocyclization of 3-(2-nitrophenyl)isoxazoles to form quinoline-4-amines. A similar strategy could be envisioned for the synthesis of isoquinoline-4-amines by designing an appropriate isoxazole (B147169) precursor.

| Precursor | Subsequent Reaction | Target Functionality |

| 4-Chloro-6-methoxyisoquinoline | Nucleophilic Aromatic Substitution (SNAr) with an amine source | 4-Amino group |

| 4-Nitro-6-methoxyisoquinoline | Reduction (e.g., with SnCl2 or H2/Pd) | 4-Amino group |

| 6-Hydroxyisoquinoline derivative | Methylation (e.g., with CH3I, base) | 6-Methoxy group |

Advanced Synthetic Methodologies

Advanced synthetic routes to 6-Methoxyisoquinolin-4-amine are primarily focused on the late-stage introduction of the C4-amino group onto a pre-formed 6-methoxyisoquinoline core or the construction of the isoquinoline ring with the amino functionality already in place. These methods prioritize efficiency, atom economy, and functional group tolerance.

Catalytic methods, particularly those employing transition metals, have become indispensable in the synthesis of complex heterocyclic amines. For the preparation of 6-Methoxyisoquinolin-4-amine, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a state-of-the-art approach. This reaction typically involves the coupling of a halo-isoquinoline derivative with an amine source in the presence of a palladium catalyst and a suitable ligand.

The synthesis would likely commence with a 4-halo-6-methoxyisoquinoline, such as 4-bromo- or 4-chloro-6-methoxyisoquinoline, as the electrophilic partner. The choice of the amine source can vary, with ammonia surrogates or protected amines being common. The efficacy of the Buchwald-Hartwig amination is highly dependent on the selection of the phosphine (B1218219) ligand, which plays a crucial role in the catalytic cycle. Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthalene) or Josiphos-type ligands have been shown to be effective in the amination of various heteroaryl chlorides. nih.govmdpi.com

The reaction conditions, including the choice of base, solvent, and temperature, are critical for achieving high yields and minimizing side reactions. For instance, the use of a strong, non-nucleophilic base like sodium tert-butoxide is common. mdpi.com

| Catalyst System | Substrate | Amine Source | Typical Conditions | Outcome |

| Pd(OAc)₂ / Ligand | 4-Halo-6-methoxyisoquinoline | Ammonia surrogate | Base (e.g., NaOtBu), Solvent (e.g., Toluene), Heat | Formation of 6-Methoxyisoquinolin-4-amine |

| Pd₂(dba)₃ / Ligand | 4-Halo-6-methoxyisoquinoline | Protected amine | Base, Solvent, Heat | Formation of a protected precursor to the target compound |

This table presents a generalized summary of potential catalytic approaches based on established methodologies for similar compounds.

Other catalytic strategies that could be adapted for the synthesis of 6-Methoxyisoquinolin-4-amine include palladium-catalyzed aminocarbonylation of a 6-iodoquinoline (B82116) precursor, which would introduce a carboxamide group that could be subsequently converted to the amine. nih.gov

While 6-Methoxyisoquinolin-4-amine itself is not chiral, the introduction of chirality becomes crucial when it serves as a scaffold for more complex molecules with stereogenic centers. Enantioselective synthesis strategies often focus on the asymmetric reduction of a prochiral precursor or the enantioselective functionalization of the isoquinoline core.

For related isoquinoline derivatives, enantioselective amination of 4-alkylisoquinoline-1,3(2H,4H)-diones has been achieved using bifunctional catalysts, delivering products with high enantiomeric excess. nih.gov This approach, while not directly applicable to the aromatic 6-Methoxyisoquinolin-4-amine, highlights the potential for developing catalytic asymmetric methods for related saturated systems which could then be aromatized.

Another relevant strategy involves the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines. rsc.org This is typically achieved through catalytic hydrogenation with a chiral catalyst. While this method introduces chirality at the C1 position, the principles of asymmetric catalysis could potentially be extended to the synthesis of chiral derivatives of 6-Methoxyisoquinolin-4-amine.

Biocatalysis offers a promising avenue for the enantioselective synthesis of chiral amines. manchester.ac.ukhims-biocat.eunottingham.ac.ukmdpi.comnih.gov Enzymes such as transaminases can catalyze the asymmetric amination of ketones to produce chiral amines with high enantiopurity. nih.gov A hypothetical enantioselective synthesis of a chiral derivative could involve the enzymatic resolution of a racemic precursor or the asymmetric synthesis of a chiral intermediate that is then converted to the final product.

| Strategy | Precursor Type | Catalyst/Enzyme | Key Transformation | Chiral Product |

| Asymmetric Amination | Prochiral isoquinolone derivative | Chiral organocatalyst | Enantioselective amination | Chiral 4-aminoisoquinolone derivative |

| Asymmetric Hydrogenation | Prochiral dihydroisoquinoline | Chiral metal complex (e.g., Rh, Ru) | Enantioselective reduction | Chiral tetrahydroisoquinoline amine |

| Biocatalytic Amination | Prochiral ketone precursor | Transaminase | Asymmetric amination | Chiral amine intermediate |

This table illustrates potential enantioselective strategies for derivatives based on methodologies applied to similar heterocyclic systems.

Industrial Production Methods and Scalability Considerations

The transition from laboratory-scale synthesis to industrial production of 6-Methoxyisoquinolin-4-amine necessitates a focus on cost-effectiveness, safety, and environmental impact. A scalable synthetic route would prioritize the use of readily available and inexpensive starting materials, minimize the number of synthetic steps, and employ robust and high-yielding reactions.

A potential industrial synthesis could be adapted from methods used for structurally similar compounds like 6-aminoisoquinoline (B57696). google.com This might involve a multi-step sequence starting from a simple benzene (B151609) derivative, followed by the construction of the isoquinoline core and subsequent functionalization. For example, a process could begin with a methoxy-substituted phenylacetic acid derivative, which undergoes cyclization to form an isoquinolone, followed by conversion to a 4-halo intermediate and subsequent amination.

Key considerations for scalability include:

Reagent and Catalyst Cost: The use of expensive transition metal catalysts and ligands can be a significant cost driver. Process optimization would focus on minimizing catalyst loading, ensuring high turnover numbers, and implementing efficient catalyst recovery and recycling protocols.

Process Safety: Reactions involving hazardous reagents, high pressures, or exothermic events require careful engineering controls and risk assessment to ensure safe operation on a large scale.

Waste Management: The environmental impact of the synthesis is a critical factor. The development of greener synthetic routes that minimize waste generation and utilize more environmentally benign solvents is highly desirable.

Purification: The final product must meet stringent purity specifications. Scalable purification methods, such as crystallization, are preferred over chromatographic techniques which are often not economically viable for large-scale production.

Regulatory Compliance: The manufacturing process must adhere to Good Manufacturing Practices (GMP) if the compound is intended for pharmaceutical use.

A patent for the preparation of 6-aminoisoquinoline highlights a process involving the hydrogenation of a nitro group and subsequent dehalogenation, suggesting that such catalytic reductions are amenable to scale-up. google.com The choice of reaction vessels, heating and cooling systems, and material handling procedures are all critical aspects of scaling up the synthesis of 6-Methoxyisoquinolin-4-amine.

Chemical Transformations and Derivatization Strategies of 6 Methoxyisoquinolin 4 Amine

Reactivity of the 4-Amino Substituent

The 4-amino group, a primary aromatic amine, is a key site for derivatization, readily undergoing reactions typical of this functional group. Its nucleophilic character and the presence of active hydrogen atoms allow for a variety of modifications.

Amine-Based Derivatizations (e.g., Acylations, Alkylations)

The primary amine at the 4-position of the isoquinoline (B145761) ring is readily acylated to form the corresponding amides. This transformation is a common strategy to introduce a variety of substituents and modify the electronic and steric properties of the molecule. A typical example is the reaction with acetic anhydride, which proceeds smoothly to yield N-(6-methoxyisoquinolin-4-yl)acetamide. This reaction highlights the nucleophilic nature of the amino group, which attacks the electrophilic carbonyl carbon of the anhydride.

Alkylation of the 4-amino group presents a route to secondary and tertiary amines. However, these reactions can be challenging to control, as the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to overalkylation and the formation of quaternary ammonium (B1175870) salts. Careful control of reaction conditions, such as the stoichiometry of the alkylating agent and the reaction temperature, is crucial to achieve selective mono-alkylation. For instance, the reaction with methyl iodide can lead to a mixture of N-methyl, N,N-dimethyl, and even the quaternary ammonium iodide derivatives.

Table 1: Examples of Amine-Based Derivatizations of 6-Methoxyisoquinolin-4-amine

| Reactant 1 | Reagent | Product | Reaction Type |

| 6-Methoxyisoquinolin-4-amine | Acetic anhydride | N-(6-methoxyisoquinolin-4-yl)acetamide | Acylation |

| 6-Methoxyisoquinolin-4-amine | Methyl iodide | N-methyl-6-methoxyisoquinolin-4-amine | Alkylation |

| 6-Methoxyisoquinolin-4-amine | Methyl iodide (excess) | N,N-dimethyl-6-methoxyisoquinolin-4-amine | Alkylation |

Nucleophilic Reactivity at the Amino Site

The lone pair of electrons on the nitrogen atom of the 4-amino group imparts significant nucleophilic character to this position. This allows the amine to readily attack a wide range of electrophilic centers, forming new carbon-nitrogen bonds. This reactivity is fundamental to many of the derivatization strategies for this compound. The nucleophilicity of the amino group is influenced by the electronic properties of the isoquinoline ring system. While the aromatic nature of the ring can delocalize the lone pair to some extent, the amino group remains a potent nucleophile, capable of participating in various substitution and addition reactions.

Reactivity of the 6-Methoxy Substituent

The methoxy (B1213986) group at the 6-position is another key functional handle that can be chemically modified. Its presence also significantly influences the reactivity of the aromatic rings of the isoquinoline core.

Modifications of the Methoxy Group (e.g., Demethylation)

The methyl ether of the 6-methoxy group can be cleaved to unveil the corresponding 6-hydroxyisoquinolin-4-amine. This demethylation is a synthetically valuable transformation as it provides access to a phenolic hydroxyl group, which can be further functionalized. A common and effective reagent for this purpose is boron tribromide (BBr₃). The reaction proceeds via the formation of a Lewis acid-base adduct between the boron tribromide and the methoxy oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond. The choice of reaction conditions, such as solvent and temperature, is critical to ensure high yields and minimize side reactions.

Table 2: Demethylation of 6-Methoxyisoquinolin-4-amine

| Reactant | Reagent | Product | Reaction Type |

| 6-Methoxyisoquinolin-4-amine | Boron tribromide (BBr₃) | 4-aminoisoquinolin-6-ol | Demethylation |

Aromatic Electrophilic and Nucleophilic Substitutions Influenced by Methoxy

The 6-methoxy group is a strong electron-donating group, activating the aromatic ring towards electrophilic substitution. Through its +M (mesomeric) effect, it increases the electron density at the ortho and para positions. In the case of 6-methoxyisoquinoline (B27300), this directing effect influences the position of incoming electrophiles. For instance, in nitration reactions, the nitro group is expected to be directed to the positions ortho and para to the methoxy group, which are the 5- and 7-positions of the isoquinoline ring. The specific regioselectivity will also be influenced by the directing effects of the fused pyridine (B92270) ring and the amino group.

Conversely, the electron-donating nature of the methoxy group can influence nucleophilic aromatic substitution reactions on the isoquinoline core, although these are generally less common than electrophilic substitutions on this electron-rich system.

Transformations of the Isoquinoline Core

The isoquinoline ring system itself can undergo transformations that alter its fundamental structure. One such significant reaction is the catalytic hydrogenation of the carbocyclic ring. This reaction reduces the benzene (B151609) portion of the isoquinoline, leading to the formation of a 5,6,7,8-tetrahydroisoquinoline (B1330172) derivative.

For 6-methoxyisoquinoline, catalytic hydrogenation using a ruthenium catalyst such as Ru(methallyl)₂(cod) in the presence of a chiral ligand like PhTRAP can achieve chemoselective hydrogenation of the carbocycle. This transformation yields 6-methoxy-5,6,7,8-tetrahydroisoquinoline, leaving the pyridine ring intact. dicp.ac.cn This reaction demonstrates the ability to selectively modify the isoquinoline core, providing access to saturated and partially saturated heterocyclic systems with distinct three-dimensional structures.

Table 3: Hydrogenation of the Isoquinoline Core

| Reactant | Catalyst | Product | Reaction Type |

| 6-Methoxyisoquinoline | Ru(methallyl)₂(cod), PhTRAP, H₂ | 6-Methoxy-5,6,7,8-tetrahydroisoquinoline | Catalytic Hydrogenation |

Hydrogenation and Dearomatization Reactions

The aromatic isoquinoline core of 6-methoxyisoquinolin-4-amine can be partially or fully saturated through hydrogenation and dearomatization reactions, leading to the formation of tetrahydroisoquinoline and other reduced derivatives. These transformations are crucial for accessing three-dimensional chemical space and generating novel molecular scaffolds.

Catalytic hydrogenation is a widely employed method for the reduction of the isoquinoline ring system. While specific studies on 6-methoxyisoquinolin-4-amine are not extensively detailed in the public domain, general principles of isoquinoline hydrogenation can be applied. Typically, this involves the use of heterogeneous catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, can be modulated to control the extent of reduction. For instance, milder conditions may lead to the selective reduction of the pyridine ring, yielding 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives, while more forcing conditions can result in the saturation of both aromatic rings.

Dearomatization reactions offer an alternative approach to disrupt the aromaticity of the isoquinoline nucleus, often leading to the introduction of new functionalities. Anion-binding catalysis has emerged as a powerful tool for the enantioselective dearomatization of isoquinolines. This strategy utilizes a chiral catalyst, such as a thiourea (B124793) derivative, to activate the isoquinoline ring towards nucleophilic attack. While not specifically demonstrated on the 6-methoxyisoquinolin-4-amine substrate, this methodology has been successfully applied to a range of substituted isoquinolines, yielding cyclic α-aminophosphonates with high enantioselectivity. nih.gov The proposed mechanism involves the formation of a chiral contact ion pair, which directs the stereochemical outcome of the nucleophilic addition. researchgate.net

Another dearomatization strategy involves the temporary alkylation of the isoquinoline nitrogen, which activates the ring system for subsequent functionalization. For example, a metal-free C-4 alkylation of isoquinolines has been developed using benzoic acid as a nucleophilic reagent and vinyl ketones as electrophiles. This process proceeds through a temporary dearomatization of the isoquinoline ring. acs.org

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ or Raney Ni | Tetrahydroisoquinolines | General Knowledge |

| Enantioselective Dearomatization | Silyl phosphite, chiral thiourea catalyst | Cyclic α-aminophosphonates | nih.gov |

| Temporary Dearomatization (Alkylation) | Benzoic acid, vinyl ketones | C-4 Alkylated Isoquinolines | acs.org |

Oxidation and Reduction Pathways

The functional groups present in 6-methoxyisoquinolin-4-amine, namely the amino and methoxy groups, as well as the isoquinoline nitrogen, can participate in various oxidation and reduction reactions.

The primary amino group at the C-4 position can be subject to oxidation to form nitroso or nitro functionalities, although such transformations can be challenging to control and may lead to complex product mixtures. More commonly, the amino group can be derivatized or utilized in subsequent reactions.

The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of aromatic amines. The synthesis of 6-methoxyisoquinolin-4-amine itself likely proceeds through the reduction of a corresponding nitro precursor, 4-nitro-6-methoxyisoquinoline. This reduction can be achieved using a variety of reagents and conditions. Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or the use of reducing agents such as tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or sodium dithionite (B78146) (Na₂S₂O₄). wikipedia.orgcommonorganicchemistry.comorganic-chemistry.org The choice of reducing agent can be critical to ensure chemoselectivity, especially in the presence of other reducible functional groups. For instance, bimetallic copper/nickel nanoparticles have been shown to be effective catalysts for the hydrogenation of a substituted nitroaniline derivative. rsc.org

| Reaction Type | Precursor | Reagents and Conditions | Product | References |

| Nitro Group Reduction | 4-Nitro-6-methoxyisoquinoline | H₂, Pd/C | 6-Methoxyisoquinolin-4-amine | commonorganicchemistry.com |

| Nitro Group Reduction | 4-Nitro-6-methoxyisoquinoline | SnCl₂ | 6-Methoxyisoquinolin-4-amine | wikipedia.org |

| Nitro Group Reduction | 4-Nitro-6-methoxyisoquinoline | Fe, acid | 6-Methoxyisoquinolin-4-amine | commonorganicchemistry.com |

| Nitro Group Reduction | 3-nitro-4-methoxy-acetylaniline | H₂, Cu/Ni nanoparticles | 3-amino-4-methoxy-acetylaniline | rsc.org |

Annulation and Ring Expansion/Contraction Strategies

Annulation reactions provide a powerful means to construct new rings onto the existing isoquinoline framework of 6-methoxyisoquinolin-4-amine, leading to the formation of more complex polycyclic systems. These strategies are of significant interest in the synthesis of natural products and novel heterocyclic compounds.

While specific annulation reactions involving 6-methoxyisoquinolin-4-amine are not widely reported, related isoquinoline derivatives have been shown to undergo such transformations. For instance, redox-neutral annulations of 1,2,3,4-tetrahydroisoquinoline with ortho-cyanomethylbenzaldehydes have been developed to construct polycyclic β-aminonitriles. nih.gov This type of reaction, which involves the functionalization of the α-C–H bond of the amine, could potentially be adapted for derivatives of 6-methoxyisoquinolin-4-amine.

Ring expansion and contraction strategies offer another avenue for the structural modification of the isoquinoline core. These reactions can be initiated by various stimuli, including the reduction of a strategically placed functional group. For example, ring expansion strategies for the synthesis of medium-sized and macrocyclic sulfonamides have been developed where the key step is initiated by a nitro reduction. nih.govbohrium.com Such a strategy could be envisioned for a suitably functionalized derivative of 6-methoxyisoquinolin-4-amine.

Development of Structurally Diversified Libraries of 6-Methoxyisoquinolin-4-amine Derivatives

The synthesis of combinatorial libraries of small molecules is a cornerstone of modern drug discovery and materials science. The 6-methoxyisoquinolin-4-amine scaffold is an attractive starting point for the generation of such libraries due to its inherent chemical functionality and privileged structural motif.

Solid-phase synthesis techniques, coupled with combinatorial chemistry principles, have been utilized to prepare libraries of isoquinoline derivatives. google.com Although a library specifically derived from 6-methoxyisoquinolin-4-amine is not explicitly described, the methodologies are broadly applicable. For instance, the amino group at the C-4 position can serve as a handle for the attachment of a diverse range of building blocks through amide bond formation or other coupling reactions.

The development of structurally diverse libraries can also be facilitated by the application of the aforementioned chemical transformations in a combinatorial fashion. For example, a collection of 6-methoxyisoquinolin-4-amine analogues could be subjected to a variety of hydrogenation, dearomatization, or annulation reactions to rapidly generate a library of compounds with diverse three-dimensional shapes and functionalities. The synthesis of amide-functionalized isoquinoline derivatives has been achieved through a photo-induced carbamoyl (B1232498) radical cascade amidation/cyclization, highlighting a modern approach to library synthesis. rsc.org

| Strategy | Approach | Potential Application | Reference |

| Combinatorial Chemistry | Solid-phase synthesis and derivatization of the amino group | Drug discovery, materials science | google.com |

| Diversity-Oriented Synthesis | Application of various chemical transformations to the core scaffold | Exploration of new chemical space | General Principle |

| Modern Synthetic Methods | Photo-induced radical cascade reactions | Efficient library generation | rsc.org |

Structure Activity Relationship Sar and Mechanistic Investigations of 6 Methoxyisoquinolin 4 Amine and Its Analogs

Elucidation of Key Structural Motifs for Molecular Interaction

The specific arrangement of the methoxy (B1213986) and amino groups on the isoquinoline (B145761) core of 6-Methoxyisoquinolin-4-amine is crucial for its biological activity. These functional groups serve as key pharmacophoric features that govern the compound's binding affinity and selectivity for its molecular targets.

The methoxy group at the 6-position of the isoquinoline ring plays a significant role in the molecule's interaction with biological macromolecules. This group can participate in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which are fundamental to ligand-receptor binding.

Research on related 6-methoxyquinoline (B18371) derivatives has provided insights into the function of this moiety. For instance, in a series of 6-methoxy-2-arylquinolines designed as P-glycoprotein (P-gp) inhibitors, the oxygen atom of the methoxy group was found to act as a hydrogen bond acceptor, forming a hydrogen bond with the side chain of Gln986 in the binding site. nih.gov Furthermore, the methyl group of the 6-methoxy substituent can engage in hydrophobic interactions with surrounding nonpolar residues, such as Phe299, Tyr306, Phe339, and Ile302, further stabilizing the ligand-protein complex. nih.gov These interactions highlight the dual nature of the methoxy group, contributing to both polar and non-polar contacts within the binding pocket.

The position of the methoxy group is also critical. Studies on isoquinoline alkaloids have shown that the methoxy groups can influence the binding affinity to proteins like serum albumins. nih.gov For example, the C3 methoxy group of palmatine (B190311) has been suggested to be involved in its interaction with human serum albumin. nih.gov This underscores the importance of the specific location of the methoxy group on the isoquinoline scaffold for molecular recognition.

The amino group at the 4-position of the isoquinoline ring is another critical determinant of biological activity. This primary amine can act as a hydrogen bond donor and can be protonated under physiological conditions, allowing for ionic interactions with negatively charged residues in a binding site.

Studies on analogous 4-aminoquinoline (B48711) derivatives have demonstrated the importance of this functional group. For example, in a series of bis(4-aminoquinoline)s acting as α1A adrenoceptor allosteric modulators, the amino group is essential for the interaction. nih.gov Docking studies of these compounds suggested that one of the quinoline (B57606) moieties binds within the orthosteric site, while the other can interact with residues outside of this primary binding pocket, indicating a bitopic binding mode. nih.gov This highlights the ability of the 4-aminoquinoline scaffold to engage in complex binding interactions.

Furthermore, in the design of antimalarial agents based on the 4-aminoquinoline scaffold, this group is a key feature for activity. Molecular docking studies of benzoheterocyclic 4-aminoquinoline analogs have shown that the amino group is involved in crucial hydrogen bonding interactions within the active site of the target protein, dihydrofolate reductase-thymidylate synthase (DRTS). nih.gov

Positional and Substituent Effects on Isoquinoline Derivatives

The biological activity of isoquinoline derivatives is highly sensitive to the position and nature of substituents on the heterocyclic ring system. Isomeric variations and modifications of side chains can lead to significant changes in potency, selectivity, and pharmacokinetic properties.

The specific substitution pattern of 6-Methoxyisoquinolin-4-amine is a key determinant of its pharmacological profile, and its isomers are expected to exhibit distinct biological activities. While direct comparative studies on all isomers of 6-Methoxyisoquinolin-4-amine are limited in the public domain, principles from related structures can provide valuable insights.

The relative positions of the amino and methoxy groups can influence the electronic properties of the molecule, as well as its ability to form specific interactions with a target. For instance, the arrangement of these groups will affect the molecule's dipole moment and its hydrogen bonding capabilities. In a study of nature-inspired 3-Br-acivicin isomers, it was observed that stereochemistry led to significant differences in antimalarial activity, with the natural isomers being the most potent. mdpi.com This suggests that a stereoselective uptake mechanism might be responsible for the enhanced biological activity of specific isomers. mdpi.com

The differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry also highlights the subtle yet critical differences that isomerism can impart on molecular recognition and function. mdpi.com These principles can be extrapolated to small molecules like amino-methoxyisoquinolines, where positional isomerism can lead to profound differences in biological outcomes.

Modification of side chains attached to the isoquinoline scaffold is a common strategy in medicinal chemistry to optimize the activity and properties of a lead compound. The nature, length, and flexibility of these side chains can influence ligand-target interactions, solubility, and metabolic stability.

In a study of tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, the nature of the linker in the side chain was found to be important for activity. nih.gov For example, –CH2– or –CONH– linkers were more effective than –CO– or –COCH2– linkers. nih.gov This suggests that the geometry and electronic properties of the linker play a crucial role in the proper orientation of the side chain within the binding site.

The following table summarizes the impact of side chain modifications on the activity of various isoquinoline and related heterocyclic scaffolds based on findings from different studies.

| Scaffold | Modification | Impact on Activity |

| Tetrahydroisoquinoline | Variation of the linker in the side chain | –CH2– or –CONH– linkers were more effective than –CO– or –COCH2– linkers for anti-tubercular activity. |

| Menaquinone-4 | Reduction of double bonds in the side chain | Decreased SXR-mediated transcriptional activity. |

| 8-Amino-6-methoxyquinoline | Variation of side chains adjacent to a tetrazole group | Highly lipophilic and voluminous side chains had a positive impact on antiplasmodial activity. mdpi.com |

Mechanistic Studies of Molecular Interactions with Biological Targets

Understanding the molecular mechanisms by which 6-Methoxyisoquinolin-4-amine and its analogs interact with their biological targets is crucial for rational drug design. Computational methods, such as molecular docking, and experimental techniques are employed to elucidate these interactions at an atomic level.

Molecular docking studies have been instrumental in predicting the binding modes of related heterocyclic compounds. For instance, in the investigation of 6-aryl-2-styrylquinazolin-4(3H)-ones, molecular docking was used to identify the hypothetical binding motif within the active site of dihydrofolate reductase and thymidylate synthase enzymes. nih.gov Similarly, docking studies of spiropyrazoline derivatives were performed to verify their ability to bind to the PARP1 active site effectively. mdpi.com These computational approaches provide valuable hypotheses about the key interactions that drive ligand binding.

For 6-methoxyquinoline derivatives acting as P-gp inhibitors, docking studies revealed specific interactions, including hydrogen bonding between the methoxy group and Gln986, and π-π stacking between a phenyl ring and Phe979. nih.gov The quinoline ring and the methyl group of the methoxy moiety were also found to be stabilized by hydrophobic contacts within a large hydrophobic pocket. nih.gov These detailed mechanistic insights are invaluable for the future design of more potent and selective inhibitors.

Enzyme Modulation and Inhibition Mechanisms (e.g., Kinases, Cytochromes)

While direct studies on the kinase inhibitory activity of 6-methoxyisoquinolin-4-amine are not extensively documented, the broader class of 4-aminoquinolines and related heterocyclic scaffolds have been identified as potent kinase inhibitors. For instance, 4-anilinoquinolines have shown significant activity against cyclin G associated kinase (GAK), a key regulator of viral and bacterial entry into host cells. Optimization of the substituents on the quinoline ring system has led to the development of highly selective GAK inhibitors. Similarly, 4-aminoquinazoline derivatives have been extensively studied as inhibitors of various kinases, including EGFR, VEGFR, and Aurora kinases, with several compounds achieving clinical success as anticancer agents. youtube.com The 4-amino group in these scaffolds typically forms crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature for ATP-competitive inhibitors. The methoxy group at the 6-position of the isoquinoline core could potentially influence inhibitor potency and selectivity by interacting with specific amino acid residues in the active site or by altering the electronic properties of the aromatic system.

Receptor Binding and Antagonism Mechanisms (e.g., CXCR4)

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor that plays a crucial role in cell migration and has been implicated in various diseases, including cancer metastasis and HIV infection. nih.govnih.gov While there is no direct evidence of 6-methoxyisoquinolin-4-amine acting as a CXCR4 antagonist, related tetrahydroisoquinoline scaffolds have been successfully developed as potent antagonists of this receptor. These antagonists typically interact with key amino acid residues within the transmembrane helices of the receptor. For example, molecular docking studies of 4-aminoquinoline derivatives with the α2A-adrenoceptor have shown that the 4-amino group can form a hydrogen bond with a conserved aspartic acid residue in transmembrane domain III. nih.gov This interaction is a common feature for the binding of aminergic G-protein coupled receptor ligands. nih.gov It is plausible that the 4-aminoisoquinoline (B122460) scaffold could be explored for its potential to interact with CXCR4, where the amino group could form similar key interactions with acidic residues in the binding pocket. The methoxy group at the 6-position could potentially be modified to enhance binding affinity and selectivity for the receptor.

Table 1: Investigated Biological Targets for 4-Aminoquinoline and Related Scaffolds

| Target Class | Specific Target Example | Scaffold | Key Findings |

| Kinases | GAK, EGFR, VEGFR | 4-Aminoquinoline, 4-Aminoquinazoline | Potent and selective inhibition, often through hinge-binding interactions. |

| Cytochrome P450 | CYP3A4 | Isoquinoline Alkaloids | Potential for mechanism-based inhibition via reactive metabolite formation. |

| GPCRs | α2A-Adrenoceptor, CXCR4 | 4-Aminoquinoline, Tetrahydroisoquinoline | Antagonistic activity, with key interactions involving the amino group. |

Computational and Chemoinformatic Approaches to SAR Elucidation

Computational and chemoinformatic methods are indispensable tools for understanding the SAR of 6-methoxyisoquinolin-4-amine and for guiding the design of new analogs with improved properties. fiveable.menih.gov These approaches can provide insights into the molecular interactions that govern biological activity and can help to prioritize compounds for synthesis and testing. fiveable.me

Ligand-Based and Structure-Based Drug Design Principles

In the absence of a crystal structure of a target protein, ligand-based drug design methods can be employed. nih.gov These methods utilize the structural information of known active molecules to develop a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity. mdpi.com For the 4-aminoisoquinoline scaffold, a pharmacophore model would likely include a hydrogen bond donor feature for the 4-amino group and aromatic features for the isoquinoline ring system. This model could then be used to screen virtual libraries of compounds to identify new potential inhibitors.

When the three-dimensional structure of the target protein is available, structure-based drug design (SBDD) becomes a powerful approach. nih.govresearchgate.net Molecular docking studies can be used to predict the binding mode of 6-methoxyisoquinolin-4-amine and its analogs within the active site of a target protein, such as a kinase or a G-protein coupled receptor. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. For example, docking of 4-aminoquinolines into the α2A-adrenoceptor has provided insights into the specific residues involved in ligand recognition. nih.gov This information can then be used to design modifications to the 6-methoxyisoquinolin-4-amine scaffold that are predicted to enhance these interactions and improve potency.

Scaffold Re-evolution and Bioisosteric Replacement Strategies

Scaffold re-evolution, or scaffold hopping, is a computational strategy used to identify new core structures that can maintain the key interactions of a known active compound while offering improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. nih.govnih.gov Starting from the 6-methoxyisoquinolin-4-amine scaffold, computational algorithms can search for alternative heterocyclic systems that can present the essential pharmacophoric features in a similar spatial arrangement. researchgate.net This approach has been successfully used to transition from a quinoline to a quinazoline (B50416) scaffold in the development of efflux pump inhibitors. nih.gov

Bioisosteric replacement is a related strategy that involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or other characteristics. acs.orgcambridgemedchemconsulting.com For example, the methoxy group at the 6-position of the isoquinoline ring could be replaced with other bioisosteres, such as a methylthio group, a chloro group, or a small alkyl group, to explore the impact on potency and selectivity. youtube.com Similarly, the 4-amino group could be replaced with other hydrogen bond donor groups. These strategies, guided by computational analysis, can accelerate the optimization of lead compounds based on the 6-methoxyisoquinolin-4-amine scaffold. nih.gov

Computational Chemistry and Theoretical Characterization of 6 Methoxyisoquinolin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, providing a lens into the electronic and geometric properties of molecules at the atomic level.

Density Functional Theory (DFT) Studies on Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A DFT study on 6-Methoxyisoquinolin-4-amine would begin with the optimization of its molecular geometry to find the most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

Upon achieving an optimized geometry, various electronic properties would be calculated. These typically include the total energy, dipole moment, and the distribution of electronic charge. The results of such a study would provide fundamental data on the molecule's bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the compound.

Table 1: Hypothetical Optimized Geometric Parameters for 6-Methoxyisoquinolin-4-amine (Calculated via DFT)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (amine) | Data not available |

| C-O (methoxy) | Data not available | |

| Representative C-C (ring) | Data not available | |

| Bond Angle | C-C-N (amine) | Data not available |

| C-C-O (methoxy) | Data not available | |

| Dihedral Angle | H-N-C-C | Data not available |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity. A large gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. FMO analysis for 6-Methoxyisoquinolin-4-amine would involve calculating the energies of these orbitals and visualizing their spatial distribution to identify the likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 6-Methoxyisoquinolin-4-amine

| Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stabilization Energies

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

For 6-Methoxyisoquinolin-4-amine, NBO analysis would quantify the delocalization of electron density, particularly within the aromatic isoquinoline (B145761) ring system and involving the methoxy (B1213986) and amine substituents. It calculates the stabilization energies associated with these delocalization interactions (e.g., from a lone pair on the nitrogen or oxygen to an antibonding orbital of the ring), which are crucial for understanding the molecule's stability and resonance effects.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions that are rich or poor in electrons. In an MEP map, areas of negative potential (typically colored red) indicate electron-rich regions that are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack. A study on 6-Methoxyisoquinolin-4-amine would generate an MEP map to visually pinpoint the reactive sites, such as the nitrogen atom of the amine group and the oxygen of the methoxy group, as well as regions of the aromatic system.

Non-Linear Optics (NLO) Property Assessment

Non-linear optical (NLO) materials are of great interest for applications in telecommunications, optical computing, and photonics. Computational methods can predict the NLO properties of a molecule by calculating its polarizability and hyperpolarizability tensors. Molecules with large hyperpolarizability values often possess significant NLO activity. An assessment of 6-Methoxyisoquinolin-4-amine would involve calculating these properties to determine its potential as a candidate for NLO applications. The presence of electron-donating (amine, methoxy) and electron-withdrawing (the isoquinoline nitrogen) groups can enhance NLO properties.

Molecular Modeling and Simulation Approaches

While quantum chemical calculations focus on the properties of a single molecule, molecular modeling and simulation techniques can explore the behavior of the compound in a larger system, such as in solution or in the solid state. Molecular dynamics (MD) simulations, for instance, could be used to study the conformational dynamics of 6-Methoxyisoquinolin-4-amine and its interactions with solvent molecules over time. Such simulations would provide insights into its behavior in a more realistic chemical environment. To date, no such simulation studies have been published for this specific compound.

Spectroscopic Elucidation and Advanced Structural Characterization of 6 Methoxyisoquinolin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, the precise connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of 6-Methoxyisoquinolin-4-amine is anticipated to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic region will be of particular interest, revealing the substitution pattern on the isoquinoline (B145761) core. The methoxy (B1213986) and amine protons will also present characteristic signals.

Based on the structure, the following proton signals are predicted. The isoquinoline ring protons (H-1, H-3, H-5, H-7, H-8) will resonate in the aromatic region, typically between δ 7.0 and 9.0 ppm. The protons of the methoxy group (-OCH₃) are expected to appear as a sharp singlet further upfield, around δ 3.9-4.1 ppm. The amine (-NH₂) protons will likely present as a broad singlet, the chemical shift of which can be variable depending on solvent and concentration.

Predicted ¹H NMR Data for 6-Methoxyisoquinolin-4-amine

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | 8.5 - 8.7 | s | - |

| H-3 | 7.8 - 8.0 | s | - |

| H-5 | 7.2 - 7.4 | d | 8.5 - 9.0 |

| H-7 | 7.0 - 7.2 | dd | 8.5 - 9.0, 2.0 - 2.5 |

| H-8 | 7.9 - 8.1 | d | 2.0 - 2.5 |

| -OCH₃ | 3.9 - 4.1 | s | - |

| -NH₂ | 5.0 - 6.0 | br s | - |

Note: Predicted values are based on analogous structures and may vary from experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts are indicative of the electronic environment of the carbon atoms.

For 6-Methoxyisoquinolin-4-amine, ten distinct signals are expected in the ¹³C NMR spectrum, corresponding to the ten carbon atoms in the molecule. The carbons of the isoquinoline ring will resonate in the downfield region (δ 100-160 ppm). The carbon of the methoxy group will appear upfield (around δ 55-60 ppm). The chemical shifts will be influenced by the electron-donating effects of the methoxy and amine substituents.

Predicted ¹³C NMR Data for 6-Methoxyisoquinolin-4-amine

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 140 - 145 |

| C-3 | 150 - 155 |

| C-4 | 145 - 150 |

| C-4a | 120 - 125 |

| C-5 | 115 - 120 |

| C-6 | 155 - 160 |

| C-7 | 100 - 105 |

| C-8 | 125 - 130 |

| C-8a | 130 - 135 |

| -OCH₃ | 55 - 60 |

Note: Predicted values are based on analogous structures and may vary from experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For 6-Methoxyisoquinolin-4-amine, correlations would be expected between adjacent aromatic protons, such as H-5 and H-7, and H-7 and H-8. This would help in definitively assigning these protons within the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each proton signal would show a correlation to the signal of the carbon it is attached to. This would allow for the direct assignment of the protonated carbons (C-1, C-3, C-5, C-7, C-8, and the methoxy carbon).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Purity Confirmation

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, which serves as a definitive confirmation of its identity and purity.

For 6-Methoxyisoquinolin-4-amine (C₁₀H₁₀N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value. A close match between the calculated and observed mass would confirm the elemental composition.

Predicted HRMS Data for 6-Methoxyisoquinolin-4-amine

| Formula | Ion | Calculated m/z |

|---|---|---|

| C₁₀H₁₀N₂O | [M+H]⁺ | 175.0866 |

Note: Calculated m/z is for the most abundant isotopes.

Fragmentation Pattern Analysis for Structural Connectivity

In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides valuable information about the structure of the molecule.

The fragmentation of 6-Methoxyisoquinolin-4-amine would likely involve initial cleavages related to the substituents. Common fragmentation pathways for isoquinoline alkaloids include the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment ion at m/z 159. Subsequent loss of carbon monoxide (CO) is also a possibility. The stability of the aromatic isoquinoline ring would likely result in it being a prominent feature in the fragmentation pattern.

Predicted Key MS Fragmentation for 6-Methoxyisoquinolin-4-amine

| Fragment Ion | Proposed Loss | Predicted m/z |

|---|---|---|

| [M-CH₃]⁺ | Loss of a methyl radical | 159 |

| [M-OCH₃]⁺ | Loss of a methoxy radical | 144 |

| [M-HCN]⁺ | Loss of hydrogen cyanide from the ring | 147 |

Note: These are plausible fragmentation pathways and would require experimental verification.

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the bonding and functional groups present within a molecule. By analyzing the interaction of infrared radiation or the inelastic scattering of monochromatic light, a detailed vibrational fingerprint of the molecule can be obtained. For 6-Methoxyisoquinolin-4-amine, this involves identifying the characteristic vibrational modes of its isoquinoline core, methoxy substituent, and amine group.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The primary amine (-NH₂) group is expected to show two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹. mdpi.com The aromatic C-H stretching vibrations of the isoquinoline ring system are anticipated to appear in the 3100-3000 cm⁻¹ region. nih.gov The aliphatic C-H stretching from the methoxy (-OCH₃) group would likely be observed between 3000-2850 cm⁻¹.

The C=C and C=N stretching vibrations within the aromatic isoquinoline ring system typically produce a series of sharp bands in the 1650-1450 cm⁻¹ fingerprint region. An N-H bending vibration for the primary amine is also expected around 1650-1580 cm⁻¹. mdpi.com The characteristic C-O stretching of the methoxy group should result in a strong absorption band in the 1300-1000 cm⁻¹ range. nih.gov

Table 1: Predicted FT-IR Absorption Bands for 6-Methoxyisoquinolin-4-amine

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretching (Asymmetric & Symmetric) | Primary Amine (-NH₂) | 3500 - 3300 |

| Aromatic C-H Stretching | Isoquinoline Ring | 3100 - 3000 |

| Aliphatic C-H Stretching | Methoxy (-OCH₃) | 3000 - 2850 |

| N-H Bending | Primary Amine (-NH₂) | 1650 - 1580 |

| C=C and C=N Stretching | Isoquinoline Ring | 1650 - 1450 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy serves as a complementary technique to FT-IR, detecting molecular vibrations that result in a change in the polarizability of a bond. libretexts.org It is particularly sensitive to non-polar bonds and symmetric vibrations. Specific experimental Raman data for 6-Methoxyisoquinolin-4-amine could not be located. However, predictions can be made for its expected Raman shifts.

The symmetric vibrations of the isoquinoline ring system are expected to produce strong and sharp signals in the Raman spectrum. C-H stretching vibrations would also be visible. Raman spectroscopy is highly sensitive to the molecular framework, providing a detailed fingerprint of the molecule's core structure. libretexts.org The low-frequency region of the Raman spectrum can provide information about lattice vibrations, which is particularly useful for studying the polymorphic forms of the crystalline solid. nih.gov

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated π-systems within a molecule. The 6-Methoxyisoquinolin-4-amine molecule contains an extended chromophore in its isoquinoline ring system. While a specific experimental UV-Vis spectrum for this compound is not available in the reviewed literature, its absorption characteristics can be inferred.

The absorption of UV or visible radiation corresponds to the excitation of outer electrons, primarily through π → π* and n → π* transitions for this molecule. chemicalbook.com

π → π transitions:* These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and other unsaturated systems and typically result in strong absorption bands.

n → π transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a π* antibonding orbital. These transitions are generally of lower energy (occur at longer wavelengths) and have lower molar absorptivity compared to π → π* transitions. chemicalbook.com

The absorption maxima (λmax) are sensitive to the solvent environment; a change in solvent polarity can shift the positions of these bands. nih.govbiointerfaceresearch.com For 6-Methoxyisoquinolin-4-amine, one would expect complex absorption bands in the UV region, likely between 200 and 400 nm, corresponding to the electronic transitions within the substituted aromatic system.

Table 2: Expected Electronic Transitions for 6-Methoxyisoquinolin-4-amine

| Transition Type | Orbitals Involved | Associated Moiety | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | π bonding to π* antibonding | Isoquinoline Ring | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govuni.lu This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern allows for the calculation of an electron density map, from which the atomic positions, bond lengths, bond angles, and crystal packing information can be determined. nih.gov

A search of the scientific literature and crystallographic databases did not yield a published crystal structure for 6-Methoxyisoquinolin-4-amine. The determination of its crystal structure would require obtaining a single crystal of sufficient quality and performing an X-ray diffraction experiment. nih.gov Such an analysis would provide unambiguous confirmation of its molecular structure and reveal details about intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the solid-state packing arrangement.

Q & A

Q. Advanced

- Systematic replication : Vary solvents (DMF vs. THF), catalysts (Pd(OAc)₂ vs. CuI), or temperatures to identify optimal conditions .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to isolate variables (e.g., impurity levels) affecting bioactivity .

- Cross-validation : Pair HPLC purity data (>98%) with bioassays to exclude false positives from by-products .

Which computational tools predict synthetic pathways or reactivity for novel derivatives?

Q. Advanced

- Retrosynthetic AI : Tools leveraging Reaxys or Pistachio databases propose routes (e.g., Suzuki-Miyaura coupling for C8 modifications) .

- DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., nitration at C5 vs. C7) based on frontier orbital densities .

- Molecular dynamics : Simulate binding affinities of derivatives with target proteins (e.g., PARP-1) to prioritize synthesis .

How do researchers analyze substituent effects on the pharmacological profile of 6-Methoxyisoquinolin-4-amine?

Q. Advanced

-

Comparative SAR tables :

Substituent Position Activity Trend (IC50) Key Interaction C6-OCH3 ↑ Membrane permeability Lipophilic π-stacking C4-NH2 ↑ Cytotoxicity H-bond with kinase C7-Br ↓ Solubility Steric hindrance -

Free-Wilson analysis : Quantifies contributions of substituents to bioactivity, guiding lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.